N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the pyrazole family of molecules and has been shown to have promising effects in various biological systems.
Scientific Research Applications
Heterocyclic Synthesis
Research by Mohareb et al. (2004) and Aly et al. (2017) demonstrates the synthetic versatility of compounds involving pyrazole and thiophene units, highlighting methodologies that could be applicable to the synthesis and functionalization of "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide." These studies underline the importance of heterocyclic compounds in developing novel chemical entities with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004); (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).
Potential Therapeutic Agents
Küçükgüzel et al. (2013) explored the synthesis of celecoxib derivatives, including a focus on anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. While this study does not directly involve "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide," it exemplifies the therapeutic potential of structurally complex molecules incorporating pyrazole and thiophene motifs (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Molecular Properties
Studies by Futamura et al. (2017) on the selectivity and potency of orexin receptor antagonists based on the structural framework of pyrazoylethylbenzamide highlight the exploration of molecular interactions and receptor binding affinities. Such research could guide the design and optimization of "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide" for specific biological targets (Futamura, Nozawa, Araki, Tamura, Tokura, Kawamoto, Tokumaru, Kakihara, Aoki, & Ohtake, 2017).
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of action
The exact mode of action would depend on the specific target(s) of the compound. Many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
3,4-difluoro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-12-5-4-11(9-13(12)18)16(22)19-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,14H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBWKKCSKVEBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.